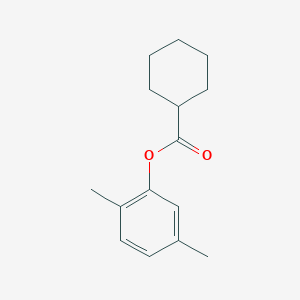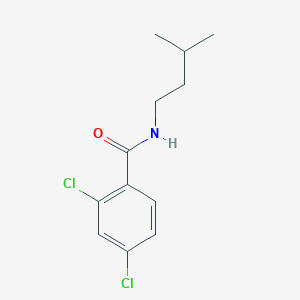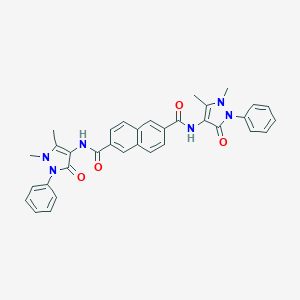
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 5 positions, and an isoxazole ring attached to the nitrogen atom of the benzamide group.
Métodos De Preparación
The synthesis of 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the Isoxazole Ring to the Benzamide Core: The isoxazole ring is then attached to the benzamide core through an amide bond formation reaction. This can be achieved by reacting the isoxazole derivative with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be compared with other similar compounds, such as:
3-methyl-N-(5-methyl-3-isoxazolyl)benzamide: This compound lacks the dimethoxy groups on the benzene ring, which may result in different chemical and biological properties.
3,5-dimethoxy-N-(3-isoxazolyl)benzamide: This compound has an isoxazole ring without the methyl group, which may affect its reactivity and biological activity.
The presence of the dimethoxy groups and the methyl group on the isoxazole ring in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-12(15-19-8)14-13(16)9-5-10(17-2)7-11(6-9)18-3/h4-7H,1-3H3,(H,14,15,16) |
Clave InChI |
ZFDYSNJSWDTXQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Solubilidad |
9.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[1-(3,4-dimethylphenyl)ethylidene]amine](/img/structure/B311732.png)
![2-Methoxy-3-[(1,3,4-thiadiazol-2-ylimino)methyl]phenol](/img/structure/B311733.png)


![N-[4-(diethylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B311736.png)








![2-{[(2-oxo-2H-pyran-5-yl)carbonyl]oxy}-5-sulfobenzoic acid](/img/structure/B311755.png)
